5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C8H10BrN3O·HCl. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the bromine atom and the cyclobutyl group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride typically involves the following steps:
Bromination: The introduction of the bromine atom into the pyrimidine ring is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a substitution reaction. This can be achieved by reacting the brominated pyrimidine with a cyclobutyl halide under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of brominated pyrimidine derivatives.
Reduction Products: Reduction can yield dehalogenated or partially reduced pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-amino-2-(cyclobutyl)pyrimidine: Similar structure but with an amino group instead of a carbonyl group.
4-Chloro-5-bromo-2-(cyclobutyl)pyrimidine: Similar structure but with a chlorine atom instead of a carbonyl group.
Uniqueness
5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride is unique due to the presence of the carbonyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromine atom and the cyclobutyl group also contributes to its unique properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-cyclobutyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-4-10-7(11-8(6)12)5-2-1-3-5;/h4-5H,1-3H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOACFVZTXBZJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=O)N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.